3-Fluoro-2-methylbenzotrifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

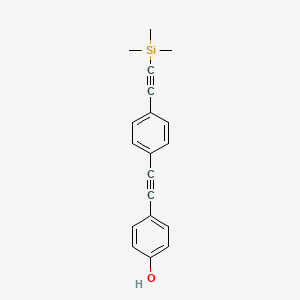

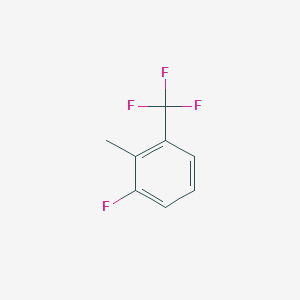

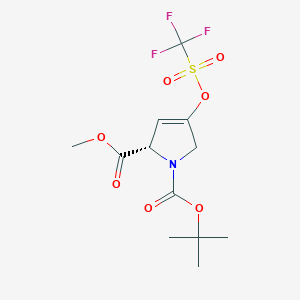

3-Fluoro-2-methylbenzotrifluoride is a chemical compound with the CAS Number: 910911-43-2. It has a molecular weight of 178.13 and its IUPAC name is 1-fluoro-2-methyl-3-(trifluoromethyl)benzene . It is stored at a temperature of 2-8°C and has a purity of 97%. It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methylbenzotrifluoride is 1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzotrifluoride is a liquid at room temperature . It has a molecular weight of 178.13 and a density of 1.2 .科学的研究の応用

Optical Properties and Phase Transition of Liquid Crystals

Research has demonstrated that fluorinated compounds, such as difluorophenylazophenyl benzoates, show significant promise in the study of liquid crystals. The orientation and positioning of fluorine atoms within these compounds have been found to impact their optical properties and phase transitions, indicating potential applications in display technologies and optical devices (Zaki, 2018).

Catalytic Fluorination Techniques

In the field of organic synthesis, fluorinated compounds have been utilized to introduce fluorine atoms into various organic molecules. Techniques involving manganese porphyrin complexes have shown efficiency in catalyzing the fluorination of aliphatic C-H bonds, providing a convenient method for incorporating fluorine into organic compounds, which is of significant interest for drug development and agrochemical production (Liu et al., 2012).

Fluorine's Role in Enhancing Liquid Crystal Performance

Further studies on fluorinated liquid crystals have elucidated how the fluorination of certain molecules can enhance their performance in liquid crystal displays (LCDs) by affecting their refractive indices, birefringence, and thermal stability. This research indicates the potential for developing more efficient and stable materials for use in electronic displays and optical applications (Zaki et al., 2018).

Fluorinating Reagents in Organic Synthesis

The synthesis and application of fluorinating compounds containing N–F bonds have been extensively surveyed, revealing a broad classification into neutral and ionic reagents. This research has highlighted the versatility of fluorinating agents in modifying various organic compounds, underscoring the importance of fluorination in enhancing the biological activity of pharmaceuticals and other materials (Furin & Fainzil’berg, 2000).

Fluorinated Compounds in Environmental Biodegradation

Studies on the biodegradation of fluorinated compounds have identified specific microorganisms capable of breaking down challenging fluorine-containing pollutants. This research is crucial for developing strategies to mitigate environmental pollution caused by persistent organofluorine compounds (Boersma et al., 2004).

Safety And Hazards

特性

IUPAC Name |

1-fluoro-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCGIKTVAIPINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474669 |

Source

|

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylbenzotrifluoride | |

CAS RN |

910911-43-2 |

Source

|

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)